molecular formula C13H12N2O2 B15067493 Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-66-5

Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B15067493
CAS No.: 1346686-66-5
M. Wt: 228.25 g/mol
InChI Key: NXDDWVTXYHIXSW-UHFFFAOYSA-N
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Description

Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity and is efficient for laboratory-scale synthesis.

Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate involves its interaction with molecular targets through coordination with metal ions. This interaction can influence various biochemical pathways and processes. The compound’s bipyridine structure allows it to form stable complexes with transition metals, which can then participate in redox reactions and other catalytic processes .

Comparison with Similar Compounds

Uniqueness: Methyl 4-methyl-[2,3’-bipyridine]-5’-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Biological Activity

Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bipyridine structure with a methyl group and a carboxylate functional group. The molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it has a molecular weight of approximately 220.24 g/mol. The presence of the carboxylate group enhances its solubility in biological systems, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. A study on related bipyridine compounds demonstrated that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 62.5 to 93.7 μg/mL against pathogens such as E. coli and S. aureus . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.

Neuroprotective Effects

Bipyridine derivatives have also been investigated for their neuroprotective properties. For instance, compounds with similar structures have shown the ability to inhibit oxidative stress-induced cell death in neuronal models . This suggests that this compound could potentially exhibit neuroprotective effects through mechanisms involving the inhibition of apoptotic pathways and oxidative stress modulation.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study synthesized various bipyridine derivatives and evaluated their biological activities. The results highlighted their potential as therapeutic agents due to their ability to interact with biological targets effectively .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationships of bipyridine compounds revealed that modifications to the pyridine rings significantly influence their biological activity. Substituents such as methyl groups can enhance binding affinity to target proteins .
  • Docking Studies :
    • Molecular docking studies have been conducted to predict the binding modes of bipyridine derivatives with various biological targets, providing insights into their mechanisms of action .

Data Table: Biological Activities of Bipyridine Derivatives

Compound NameMIC (μg/mL)Activity TypeReference
This compoundTBDAntimicrobialTBD
6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid62.5 - 93.7Antimicrobial
Methyl caffeateTBDNeuroprotective

Properties

CAS No.

1346686-66-5

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 5-(4-methylpyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-9-3-4-15-12(5-9)10-6-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3

InChI Key

NXDDWVTXYHIXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)OC

Origin of Product

United States

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